molecular formula C18H15N3O4 B5114271 N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine

N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine

Cat. No.: B5114271
M. Wt: 337.3 g/mol
InChI Key: RHOGJKLRLPILQR-UHFFFAOYSA-N
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Description

N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine is an organic compound that features a naphthalene ring attached to an amine group, which is further connected to a 2,4-dinitrophenyl group via an ethyl chain. This compound is known for its vibrant coloration due to the presence of the nitro groups, which are strong electron-withdrawing groups. It has applications in various fields, including analytical chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate naphthalene derivative under acidic conditions. One common method involves the reaction of 2,4-dinitrophenylhydrazine with naphthaldehyde in a refluxing acidic medium, yielding the target compound with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of various substituted naphthalene and phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring are highly reactive and can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine is unique due to the presence of two nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes it highly reactive and suitable for various applications in analytical chemistry and materials science.

Properties

IUPAC Name

N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-20(23)15-9-8-14(18(12-15)21(24)25)10-11-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGJKLRLPILQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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